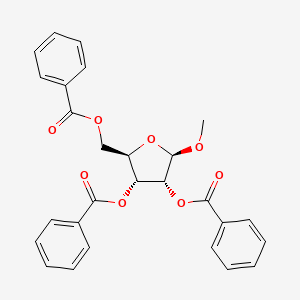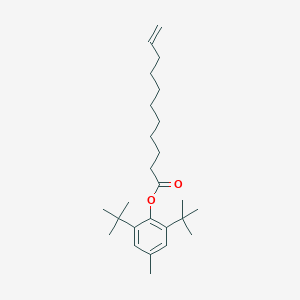
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate is an organic compound that belongs to the class of phenolic esters. It is characterized by the presence of a phenolic group substituted with tert-butyl groups at positions 2 and 6, a methyl group at position 4, and an undec-10-enoate ester group. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate typically involves the esterification of 2,6-Di-tert-butyl-4-methylphenol with undec-10-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as halogens (e.g., chlorine, bromine) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate has a wide range of scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in various industrial products, including lubricants, fuels, and plastics.
Mecanismo De Acción
The antioxidant properties of 2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents its degradation.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-hydroxyanisole:
3,5-Di-tert-butyl-4-hydroxytoluene: A related compound with similar antioxidant properties.
Uniqueness
2,6-Di-tert-butyl-4-methylphenyl undec-10-enoate is unique due to the presence of the undec-10-enoate ester group, which imparts additional hydrophobicity and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where solubility in organic media is required.
Propiedades
Fórmula molecular |
C26H42O2 |
|---|---|
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
(2,6-ditert-butyl-4-methylphenyl) undec-10-enoate |
InChI |
InChI=1S/C26H42O2/c1-9-10-11-12-13-14-15-16-17-23(27)28-24-21(25(3,4)5)18-20(2)19-22(24)26(6,7)8/h9,18-19H,1,10-17H2,2-8H3 |
Clave InChI |
MHJJWMZVAFQYHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)CCCCCCCCC=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


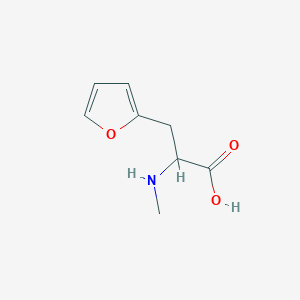

![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)
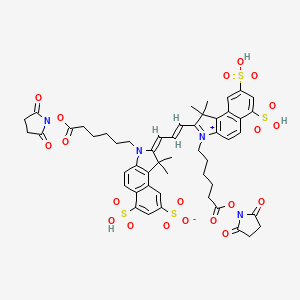

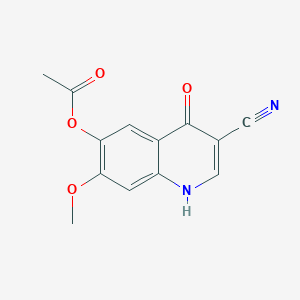
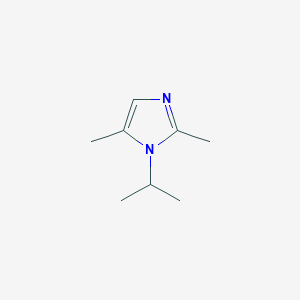
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
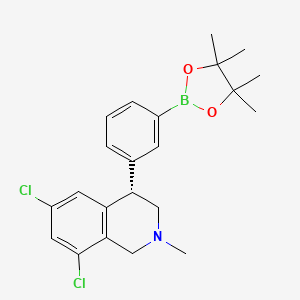
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
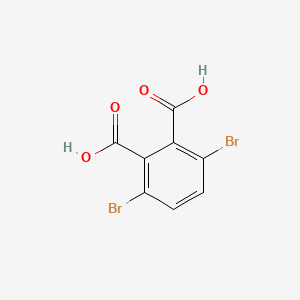
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)

